Physicochemical Comparison vs. Closest Analog
No direct biological comparison data exists for 1-(4-Methoxyphenyl)-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. The closest analog with public bioactivity data is the N-(2-methylpropyl) derivative, which replaces the o-tolyl group of the target compound with an isobutyl group [1]. The target compound's predicted physicochemical properties are provided for baseline reference only; a true differential comparison cannot be made because the bioactivity of the target compound is unknown .
| Evidence Dimension | Structural and physicochemical divergence from the nearest bioactive analog |
|---|---|
| Target Compound Data | C19H17N5O; MW 331.37; N1 = 4-methoxyphenyl, C4-NH = o-tolyl; pKa (predicted) = 3.47±0.30 . |
| Comparator Or Baseline | 1-(4-methoxyphenyl)-N-(2-methylpropyl)pyrazolo[3,4-d]pyrimidin-4-amine; MW 297.35; N1 = 4-methoxyphenyl, C4-NH = isobutyl [1]. |
| Quantified Difference | ΔMW = +34.02; C4 substituent changes from aliphatic isobutyl (flexible, lower LogP) to aromatic o-tolyl (rigid, higher LogP). |
| Conditions | Chemical structure comparison only; no common assay data available. |
Why This Matters
The o-tolyl group introduces a sterically constrained aromatic ring that can alter target binding, solubility, and metabolic stability compared to the flexible isobutyl chain, but the magnitude and biological consequences of this change have not been measured.
- [1] BindingDB entry BDBM48121: 1-(4-methoxyphenyl)-N-(2-methylpropyl)pyrazolo[3,4-d]pyrimidin-4-amine. EC50 data for MMP-14 (6.31E+3 nM) and p65 (1.19E+3 nM). https://w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=48121 (accessed April 30, 2026). View Source
